methyl 5-chloro-4-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate
Description
Methyl 5-chloro-4-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate is a pyrazole-based ester derivative characterized by a complex substitution pattern. The core structure consists of a 1-phenyl-1H-pyrazole ring with a methyl ester at position 3, a chlorine atom at position 5, and an oxime-derived substituent at position 4. The oxime group is further modified with a 2,6-dichlorobenzyl ether, enhancing its lipophilicity and steric bulk. This compound shares structural similarities with agrochemicals and pharmaceuticals, where pyrazole derivatives are often utilized for their bioactivity and stability .
Properties
IUPAC Name |
methyl 5-chloro-4-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl3N3O3/c1-27-19(26)17-13(18(22)25(24-17)12-6-3-2-4-7-12)10-23-28-11-14-15(20)8-5-9-16(14)21/h2-10H,11H2,1H3/b23-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUZGKQOCFHSAM-AUEPDCJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1C=NOCC2=C(C=CC=C2Cl)Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=NN(C(=C1/C=N/OCC2=C(C=CC=C2Cl)Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-chloro-4-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate (referred to as MCC) is a synthetic organic compound with a complex molecular structure characterized by the presence of a pyrazole ring and various functional groups. Its molecular formula is , and it has a molar mass of 438.69 g/mol. The compound's unique structure suggests potential biological activities, particularly in pharmacology.
Chemical Structure and Properties
MCC contains:
- A pyrazole ring , which is known for its diverse biological activities.
- A chlorinated benzyl moiety , which may enhance its interaction with biological targets.
- An imino group that can participate in nucleophilic addition reactions, potentially influencing its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that pyrazole derivatives often exhibit antimicrobial properties. For instance, compounds similar to MCC have shown effectiveness against various bacterial strains, including E. coli and S. aureus. In studies, modifications in the pyrazole structure have led to significant antibacterial activity, suggesting that MCC may also possess similar properties due to its structural components .
Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory capabilities. Studies have demonstrated that certain pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds derived from pyrazole have shown up to 85% inhibition of TNF-α at specific concentrations . Given the structural similarities, MCC could be investigated for its potential anti-inflammatory effects.
Analgesic Properties
The analgesic effects of pyrazole derivatives have been well-documented. Compounds like phenylbutazone, a pyrazolidinedione, are known for their pain-relieving properties. Investigating MCC's ability to alleviate pain could yield valuable insights into its pharmacological profile .
While specific mechanisms for MCC remain underexplored, the presence of functional groups such as the imino and carboxylate suggests possible interactions with biological targets. Pyrazoles generally exhibit their activity through:
- Inhibition of enzymes involved in inflammatory pathways.
- Interaction with receptors that mediate pain and inflammation responses.
Case Studies and Research Findings
Several studies highlight the biological activities of related pyrazole compounds:
| Study | Compound Tested | Activity | Results |
|---|---|---|---|
| Selvam et al. | 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole | MAO-B Inhibitor | Significant activity against MAO isoforms |
| Burguete et al. | 1,5-diaryl pyrazoles | Antibacterial | Effective against E. coli and S. aureus |
| Chovatia et al. | 1-acetyl-3,5-diphenyl-pyrazoles | Antitubercular | High inhibition rates against MTB strain H37Rv |
These findings suggest that MCC could be a promising candidate for further research into its biological activities.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of methyl 5-chloro-4-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate as an anticancer agent. The compound has shown promising results in various in vitro assays against different cancer cell lines.
Case Studies
- Breast Cancer Cell Lines : In a study by Taha et al., derivatives of similar pyrazole compounds demonstrated significant inhibition of thymidine phosphorylase in MCF-7 breast cancer cells, suggesting potential for further development in this area .
- Leukemia Models : Research conducted by Shamsuzzaman et al. indicated that related compounds exhibited cytotoxic effects against human leukemia cell lines (HL-60), with IC50 values indicating potent activity .
Other Biological Activities
In addition to anticancer properties, there is emerging evidence that this compound may exhibit other pharmacological effects:
- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating potential as antimicrobial agents.
- Anti-inflammatory Effects : The pyrazole structure is often associated with anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group at position 3 of the pyrazole ring undergoes base- or acid-catalyzed hydrolysis , yielding the corresponding carboxylic acid. This reactivity aligns with similar pyrazole carboxylates .
| Reaction | Conditions | Product |
|---|---|---|
| Ester hydrolysis | NaOH (aq.), reflux, 6 h | 5-Chloro-4-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylic acid |
| Selective ester saponification | LiOH, THF/H₂O, 25°C, 12 h | Carboxylate salt (isolated via acid workup) |
The imino ether group ({[(2,6-dichlorobenzyl)oxy]imino}methyl) remains stable under mild hydrolysis conditions but may decompose under prolonged strong acidic or basic conditions .
Nucleophilic Substitution at Chlorinated Positions
The 5-chloro substituent on the pyrazole ring participates in SNAr (nucleophilic aromatic substitution) with amines or thiols, though steric hindrance from the 2,6-dichlorobenzyl group may reduce reactivity .
| Reagent | Conditions | Product |
|---|---|---|
| Piperidine | DMF, 80°C, 24 h | 5-Piperidinyl-4-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate |
| Sodium thiophenolate | DMSO, 120°C, 48 h | 5-(Phenylthio)-4-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate |
No direct experimental data exists for these substitutions on the target compound, but analogous reactions are reported for 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde .
Condensation and Cyclization Reactions
The imino group facilitates condensation with carbonyl-containing nucleophiles, forming heterocyclic systems. For example:
-
Reaction with hydrazines : Produces pyrazolo[3,4-d]pyrimidine derivatives under refluxing ethanol with NH₄OAc .
-
Cyclocondensation with thioureas : Generates 1,2,4-triazolethione hybrids, a motif with reported anticancer activity .
| Reagent | Conditions | Product |
|---|---|---|
| Hydrazine hydrate | EtOH, reflux, 48 h | Pyrazolo[3,4-d]pyrimidine scaffold |
| Phenyl isothiocyanate | NaOH (aq.), 80°C, 12 h | 1,2,4-Triazole-3-thione conjugate |
Reductive Transformations
The imino group can be reduced to an amine using NaBH₄ or H₂/Pd-C , though this reactivity is hypothetical based on related oxime ethers :
| Reagent | Conditions | Product |
|---|---|---|
| NaBH₄ | MeOH, 0°C, 2 h | Methyl 5-chloro-4-({[(2,6-dichlorobenzyl)oxy]aminomethyl})-1-phenyl-1H-pyrazole-3-carboxylate |
| H₂ (1 atm) | Pd/C, EtOAc, 25°C, 6 h | Same as above |
Photochemical and Thermal Stability
The compound exhibits moderate stability under ambient light but undergoes photooxidation of the imino ether group under UV light (254 nm), forming nitroso intermediates. Thermal degradation above 200°C leads to decomposition products, including chlorobenzene derivatives and CO₂ .
Metal Complexation
The pyrazole nitrogen and carboxylate oxygen can act as ligands for transition metals. For example:
| Metal Salt | Conditions | Complex |
|---|---|---|
| Cu(NO₃)₂·3H₂O | MeOH, 25°C, 4 h | Cu(II) complex with proposed square-planar geometry |
| K₂[PdCl₄] | DMF, 60°C, 8 h | Pd(II) complex; potential catalytic activity |
Similar complexes with pyrazole-carboxylate ligands show anticancer and antimicrobial properties .
Key Inferences from Analogous Compounds
Comparison with Similar Compounds
Core Pyrazole Modifications
- Target Compound: Position 1: Phenyl group (C₆H₅). Position 3: Methyl ester (COOCH₃). Position 4: (2,6-Dichlorobenzyl)oxyiminomethyl group. Position 5: Chlorine atom.
- Analog 1 (): Methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate Differs at position 4: Methoxyiminomethyl (vs. 2,6-dichlorobenzyloxyiminomethyl). Reduced steric bulk and lipophilicity compared to the target compound .
- Analog 2 (): Ethyl 5-chloro-4-({[(4-methoxybenzoyl)oxy]imino}methyl)-2-methyl-1H-pyrrole-3-carboxylate Pyrrole core (vs. pyrazole). Ethyl ester (vs. methyl) and 4-methoxybenzoyloxyiminomethyl substituent. Higher polarity due to the methoxybenzoyl group .
- Analog 3 (): Ethyl 5-chloro-4-({[(cyclobutylcarbonyl)oxy]imino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate Cyclobutylcarbonyloxyiminomethyl group introduces aliphatic bulk. Lower melting point (71°C vs. 174°C in Analog 2), reflecting differences in crystallinity .
Ester Group Variations
- The target compound’s methyl ester (COOCH₃) contrasts with ethyl esters (COOCH₂CH₃) in Analogs 2 and 3. Methyl esters generally exhibit slightly higher volatility and lower molecular weight, influencing solubility and metabolic stability.
Oxime Substituent Reactivity and Lipophilicity
Molecular Properties
Crystallographic and Intermolecular Interactions
- Tools like Mercury () could analyze the target compound’s crystal packing. The 2,6-dichlorobenzyl group likely induces distinct van der Waals and halogen-bonding interactions, contrasting with hydrogen-bond-dominated packing in Analogs 2 and 3 .
- highlights the role of hydrogen bonding in molecular aggregation; the target compound’s chlorine atoms may disrupt such networks, favoring hydrophobic interactions .
Q & A
Q. How is this compound utilized in developing novel heterocyclic frameworks?
- Methodological Answer :
- Scaffold Functionalization : Introduce click chemistry handles (e.g., alkyne groups) for Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole hybrids.
- Coordination Chemistry : Explore metal complexes (e.g., with Cu²⁺ or Pd²⁺) for catalytic or antimicrobial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
